molecular formula C15H24 B14336906 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene CAS No. 106209-15-8

1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene

Cat. No.: B14336906
CAS No.: 106209-15-8
M. Wt: 204.35 g/mol
InChI Key: RJXXTOFIDFLPCM-UHFFFAOYSA-N
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Description

1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene is a sesquiterpene compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves several steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that allow for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can modify the double bonds and other functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.

Mechanism of Action

The mechanism of action of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Viridiflorene: Another sesquiterpene with a similar tricyclic structure.

    Ledene: A compound with comparable chemical properties and applications.

    Spathulenol: Known for its presence in essential oils and similar biological activities.

Uniqueness

1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene stands out due to its unique combination of structural features and potential applications. Its specific tricyclic structure and functional groups make it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

106209-15-8

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,1,7-trimethyl-6-methylidene-2,3,4,4a,5,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-8-11-6-5-7-12-14(15(12,3)4)13(11)10(9)2/h10-14H,1,5-8H2,2-4H3

InChI Key

RJXXTOFIDFLPCM-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCCC3C2C3(C)C)CC1=C

Origin of Product

United States

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